molecular formula C19H27NO2 B14169116 Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester CAS No. 24158-54-1

Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester

Cat. No.: B14169116
CAS No.: 24158-54-1
M. Wt: 301.4 g/mol
InChI Key: LFNQZZQYEWWBGO-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 1-phenyl-2-piperidinoethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The piperidinoethyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester
  • Cyclopentanecarboxylic acid, phenyl ester
  • 1-Phenyl-1-cyclopentanecarboxylic acid

Uniqueness

Cyclopentanecarboxylic acid, 1-phenyl-, 2-piperidinoethyl ester is unique due to its specific ester and piperidinoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

24158-54-1

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

2-piperidin-1-ylethyl 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C19H27NO2/c21-18(22-16-15-20-13-7-2-8-14-20)19(11-5-6-12-19)17-9-3-1-4-10-17/h1,3-4,9-10H,2,5-8,11-16H2

InChI Key

LFNQZZQYEWWBGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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